Adamantane-1-carbaldehyde

Descripción general

Descripción

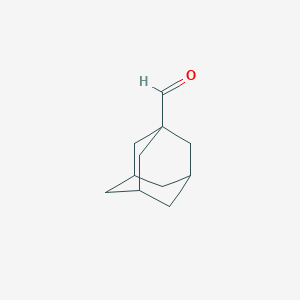

Adamantane-1-carbaldehyde is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a formyl group (-CHO) attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adamantane-1-carbaldehyde can be synthesized through several methods:

Oxidation of Adamantane: One common method involves the oxidation of adamantane using reagents such as chromium trioxide (CrO₃) in acetic acid, leading to the formation of this compound.

Formylation Reactions: Another approach is the formylation of adamantane derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where adamantane is treated with strong oxidizing agents under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Adamantane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to adamantane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH₄) yields adamantane-1-methanol.

Substitution: The formyl group can be substituted with other functional groups through reactions like the Wittig reaction, producing vinyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Wittig reagents, Grignard reagents

Major Products Formed:

Oxidation: Adamantane-1-carboxylic acid

Reduction: Adamantane-1-methanol

Substitution: Vinyl adamantane derivatives

Aplicaciones Científicas De Investigación

Adamantane-1-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various adamantane derivatives used in materials science and catalysis.

Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Adamantane-based compounds are explored for their therapeutic potential, particularly in the treatment of neurodegenerative diseases.

Industry: It is used in the production of high-performance polymers and advanced materials due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of adamantane-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways:

Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: They may influence signaling pathways related to cell growth, apoptosis, and immune responses, contributing to their therapeutic effects.

Comparación Con Compuestos Similares

Adamantane-1-carbaldehyde can be compared with other similar compounds such as:

Adamantane-1-carboxylic acid: Both compounds share the adamantane core but differ in their functional groups, leading to distinct chemical reactivity and applications.

Adamantane-1-methanol: This compound is a reduced form of this compound and exhibits different chemical properties and uses.

Vinyl adamantane derivatives: These compounds are formed through substitution reactions and have unique applications in materials science and organic synthesis.

Uniqueness: this compound stands out due to its versatile reactivity, making it a valuable intermediate for synthesizing a wide range of functionalized adamantane derivatives with diverse applications in various fields.

Actividad Biológica

Adamantane-1-carbaldehyde (CHO), a derivative of adamantane, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

This compound features a formyl group (-CHO) attached to the adamantane structure, making it a versatile compound for synthesizing various derivatives. Its applications span chemistry, biology, and medicine, particularly in developing therapeutic agents for neurodegenerative diseases and antimicrobial compounds.

This compound can be synthesized through several methods, including oxidation of adamantanol and other chemical transformations. Its high reactivity allows it to participate in various reactions such as:

- Oxidation : Converts to adamantane-1-carboxylic acid.

- Reduction : Yields adamantane-1-methanol.

- Substitution : The formyl group can be replaced with other functional groups via reactions like the Wittig reaction.

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity. For instance, studies have shown that compounds derived from this compound can inhibit HIV-1 reverse transcriptase, demonstrating their potential as antiviral agents. One study reported an EC value of 8.6–53 µM for certain derivatives against HIV-1 .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study assessed its derivatives against several cancer cell lines using the MTT assay. Compounds derived from this compound displayed potent antiproliferative activity, particularly against HeLa and MCF-7 cell lines, with IC values below 10 µM .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1 | HeLa | < 10 |

| 2 | MCF-7 | < 10 |

| 3 | HCT-116 | Moderate |

| 4 | HepG-2 | Moderate |

| 5 | PC-3 | Weak |

Antioxidant and Anti-inflammatory Properties

Adamantane derivatives have also been studied for their antioxidant capabilities. A study demonstrated that certain derivatives could scavenge hydrogen peroxide effectively, with some exhibiting scavenging activities comparable to ascorbic acid . This property is crucial in mitigating oxidative stress-related conditions.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Receptor Interaction : Adamantane derivatives may bind to specific receptors involved in cellular signaling pathways.

- Gene Regulation : Some studies suggest that these compounds can modulate the expression of genes associated with inflammation and neuroprotection, such as Bdnf and Cav1 .

Study on Cognitive Impairment

A notable study investigated the effects of novel adamantane derivatives on cognitive dysfunction in diabetic mice. The results indicated that these compounds could alleviate neuroinflammation and improve memory performance by regulating inflammatory cytokine synthesis .

Antibacterial Activity

In addition to antiviral and anticancer properties, adamantane derivatives have shown promising antibacterial activity. A study tested several derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones against strains like Staphylococcus epidermidis and Candida albicans .

Propiedades

IUPAC Name |

adamantane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULQZKFBAHSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452930 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-74-8 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Adamantane-1-carbaldehyde in the synthesis of potential antibacterial agents?

A1: this compound serves as a crucial starting material in synthesizing novel trimethoprim analogues with potential antibacterial activity []. The aldehyde group in this compound reacts with 3-methoxypropionitrile to yield a mixture of acrylonitrile derivatives. These derivatives are then condensed with various nitrogen-containing compounds like guanidine, acetamidine, and thiourea to create a series of 5-adamantan-1-yl-methyl analogues of trimethoprim [].

Q2: How does the incorporation of the adamantyl group potentially influence the biological activity of the synthesized compounds?

A2: While the provided abstracts don't delve into specific structure-activity relationships, it's known that incorporating bulky, lipophilic groups like adamantane can influence a molecule's pharmacological properties. These modifications may impact the compound's binding affinity to biological targets, its ability to permeate cell membranes, and its overall pharmacokinetic profile. Further research, including detailed SAR studies and in vitro/in vivo evaluations, is needed to elucidate the precise influence of the adamantyl group on the biological activity of these trimethoprim analogues [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.